molecular formula C6H10O B1377686 (Bicyclo[1.1.1]pent-1-yl)methanol CAS No. 22287-32-7

(Bicyclo[1.1.1]pent-1-yl)methanol

Cat. No.: B1377686
CAS No.: 22287-32-7
M. Wt: 98.14 g/mol
InChI Key: PTCSNXOIOPVZMT-UHFFFAOYSA-N
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Description

“(Bicyclo[1.1.1]pent-1-yl)methanol” is a chemical compound with the CAS Number: 22287-32-7 . Its IUPAC name is bicyclo [1.1.1]pentan-1-ylmethanol . The molecular weight of this compound is 98.14 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “this compound” and similar compounds has been a topic of research. For instance, chemoselective C-C bond cleavages of reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) provide cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a highly strained bicyclic system . The InChI code for this compound is 1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2 .


Chemical Reactions Analysis

Reactive bicyclo [1.1.1]pent-1-yl alcohols (BCP-OHs) have been found to undergo chemoselective C-C bond cleavages, providing cyclobutanone derivatives through a base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 98.14 .

Scientific Research Applications

Reactivity and Cyclization Studies

  • Cyclization Reactions: Bishomoallylic alcohols undergo oxidative cyclizations with O(2) and specific cobalt complexes, leading to stereoselective formation of tetrahydrofur-2-ylmethanols, demonstrating the compound's role in constructing bicyclic structures and its application in synthesizing natural product magnosalicin derivatives (Pérez et al., 2008).
  • Radical Reactivity: The high reactivity of the bicyclo[1.1.1]pent-1-yl radical towards three-coordinate phosphorus molecules is highlighted, showcasing its unique behavior in free-radical processes and its potential for bond formation with phosphorus, indicating its utility in synthesizing novel organic phosphorus compounds (Dockery & Bentrude, 1997).

Synthesis and Characterization

  • Nanoparticle Synthesis: A hetero bicyclic compound derived from benzil and tris(hydroxymethyl)aminomethane has been used to synthesize and stabilize zinc nanoparticles, illustrating the compound's utility in nanotechnology for creating metal nanoparticles with defined morphologies and structures (Pushpanathan & Kumar, 2014).
  • Aminoalkylation: Demonstrating a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, this research opens avenues for efficiently incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, streamlining the synthesis of important building blocks (Hughes et al., 2019).

Molecular Structure and Bond Cleavage

  • Bond Cleavage: Electrochemical cleavage of bridged C-C bonds in bicyclic compounds via electrolysis in methanol, leading to the formation of macrocyclic compounds, reveals the potential for electrochemical methods in synthesizing complex organic molecules (Ogibin et al., 2000).
  • Gas-phase Reactions: Studies on the gas-phase reactions of Sc+, Y+, and Lu+ with alcohols, including methanol, highlight the effects of metal oxophilicity on the formation of oxygenated species, emphasizing the role of (Bicyclo[1.1.1]pent-1-yl)methanol and related compounds in understanding metal-alcohol interactions (Géribaldicor et al., 1996).

Safety and Hazards

The safety information for “(Bicyclo[1.1.1]pent-1-yl)methanol” includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

(Bicyclo[1.1.1]pent-1-yl)methanol, also known as Bicyclo[1.1.1]pentan-1-ylmethanol, is a highly reactive compound due to its ring-strained structure . The primary targets of this compound are the C-C bonds within its structure .

Mode of Action

The compound interacts with its targets through chemoselective C-C bond cleavage . This interaction is facilitated by the high ring strain of the compound, which makes it particularly reactive . The cleavage of the C-C bonds can occur in two ways: through a base-mediated single C-C bond cleavage or through a palladium-catalyzed dual C-C bond cleavage .

Biochemical Pathways

The cleavage of the C-C bonds in this compound leads to the formation of different derivatives. A base-mediated single C-C bond cleavage results in the formation of cyclobutanone derivatives . On the other hand, a palladium-catalyzed dual C-C bond cleavage leads to the formation of α,β-unsaturated ketones .

Pharmacokinetics

Currently, there is limited information available on the ADME properties of this compound. Its physical form as a liquid suggests that it could potentially be administered through various routes, impacting its absorption and distribution. The compound’s metabolism and excretion would also play a crucial role in determining its bioavailability.

Result of Action

The result of the action of this compound is the formation of cyclobutanone derivatives and α,β-unsaturated ketones . These derivatives are formed due to the chemoselective C-C bond cleavages that occur within the compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base or palladium can catalyze the C-C bond cleavage, leading to the formation of different derivatives . Additionally, the storage temperature of the compound can also impact its stability .

Biochemical Analysis

Biochemical Properties

(Bicyclo[1.1.1]pent-1-yl)methanol plays a significant role in biochemical reactions due to its high reactivity. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo chemoselective C-C bond cleavage, leading to the formation of cyclobutanone derivatives through base-mediated reactions or α,β-unsaturated ketones via palladium-catalyzed reactions . These interactions highlight the compound’s potential in modifying biochemical pathways and influencing enzymatic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its high reactivity allows it to interact with various cellular components, potentially leading to alterations in cellular behavior. For example, the compound’s ability to undergo chemoselective reactions can result in the modification of cellular proteins and enzymes, thereby impacting cellular signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes, leading to the cleavage of C-C bonds and the formation of reactive intermediates. These intermediates can further interact with other biomolecules, resulting in a cascade of biochemical reactions that influence cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of various by-products that may have different biochemical properties. These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and enhancing cellular function. At higher doses, the compound may induce toxic or adverse effects due to its high reactivity and potential to form reactive intermediates. These threshold effects highlight the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s high reactivity allows it to participate in multiple biochemical reactions, influencing metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s unique structure allows it to be efficiently transported across cellular membranes and distributed to various cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing specific biochemical pathways and cellular processes .

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-4-6-1-5(2-6)3-6/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCSNXOIOPVZMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22287-32-7
Record name bicyclo[1.1.1]pentan-1-ylmethanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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